1,1,1,2,3,4,4,4-Octafluorobutane

Catalog No.
S718178
CAS No.
75995-72-1
M.F
C4H2F8
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,2,3,4,4,4-Octafluorobutane

CAS Number

75995-72-1

Product Name

1,1,1,2,3,4,4,4-Octafluorobutane

IUPAC Name

1,1,1,2,3,4,4,4-octafluorobutane

Molecular Formula

C4H2F8

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H

InChI Key

CFSHSCBNZAKMAT-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)F)(C(F)(F)F)F

Canonical SMILES

C(C(C(F)(F)F)F)(C(F)(F)F)F

1,1,1,2,3,4,4,4-Octafluorobutane (CAS 75995-72-1), commonly designated as HFC-338mee, is a highly fluorinated hydrofluorocarbon utilized primarily as a precision cleaning solvent, foam blowing agent, and flammability suppressant. Unlike perfluorocarbons (PFCs), it possesses a finite tropospheric lifetime of approximately 11.4 years, offering a more favorable environmental profile while maintaining exceptional chemical inertness and zero ozone depletion potential (ODP) . In industrial procurement, HFC-338mee is prized for its ability to form azeotropic and azeotrope-like blends with aggressive but flammable solvents—such as cyclopentane and trans-1,2-dichloroethylene—rendering the final mixtures non-flammable without compromising solvency power [1].

Procuring generic 'octafluorobutane' or substituting HFC-338mee with its close structural isomers, such as 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), fundamentally alters process thermodynamics. HFC-338pcc boils at 45 °C, making it too slow-evaporating for rapid precision cleaning and less effective as a primary expansion agent . Furthermore, HFC-338mee is highly unusual among halocarbons because its dl and meso diastereomers exhibit a massive volatility gap, boiling at 41 °C and 25 °C, respectively [1]. Substituting a specific stereoisomeric blend of HFC-338mee with a generic or uncharacterized mixture will lead to unpredictable vapor pressures, erratic foam expansion kinetics, and inconsistent drying times in electronics manufacturing.

Diastereomer-Specific Volatility Control

HFC-338mee exhibits an exceptionally rare thermodynamic property: its diastereomers have vastly different volatilities. The meso diastereomer boils at approximately 25 °C, while the dl diastereomer boils at 41 °C [1]. In contrast, the dl and meso forms of the comparator halocarbon CFC-132 boil at 59.4 °C and 59.9 °C, respectively—a negligible difference [1].

Evidence DimensionDiastereomeric Boiling Point Gap
Target Compound DataHFC-338mee (~16 °C gap: meso at 25 °C vs dl at 41 °C)
Comparator Or BaselineCFC-132 (~0.5 °C gap: dl at 59.4 °C vs meso at 59.9 °C)
Quantified Difference32-fold greater boiling point separation between stereoisomers.
ConditionsStandard atmospheric pressure (1 atm)

Allows formulators to precisely tune the evaporation rate and vapor pressure of a solvent blend simply by adjusting the diastereomeric ratio, without introducing new chemical species.

Isomeric Advantage in Expansion and Evaporation Kinetics

When selecting an octafluorobutane isomer for foam blowing or fast-drying solvent applications, the position of the fluorine atoms dictates the thermal profile. 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mee, meso form) boils at 25 °C [1]. Its structural isomer, 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), boils at 45 °C .

Evidence DimensionNormal Boiling Point
Target Compound DataHFC-338mee (meso form): 25 °C
Comparator Or BaselineHFC-338pcc (1,1,2,2,3,3,4,4-isomer): 45 °C
Quantified Difference20 °C lower boiling point for the 1,1,1,2,3,4,4,4-isomer.
ConditionsStandard atmospheric pressure (1 atm)

The 25 °C boiling point aligns perfectly with ambient-temperature polyurethane foam expansion and rapid-drying PCB defluxing, whereas the 45 °C isomer requires additional thermal energy to volatilize.

Flammability Suppression in High-Solvency Blends

High-solvency industrial cleaners like trans-1,2-dichloroethylene and cyclopentane are highly flammable, limiting their safe deployment. The addition of HFC-338mee as an inerting agent creates azeotropic or azeotrope-like compositions that completely suppress the flash point. Blends containing effective amounts of HFC-338mee with these flammable solvents pass the Flame Extension Test (ASTM D-3065) and Flash Point-Tag Closed Cup Test (ASTM D-56-82) while maintaining a Kauri-Butanol (KB) solvency value of at least 40 [1].

Evidence DimensionFlash Point / Flammability
Target Compound DataHFC-338mee + trans-1,2-dichloroethylene blend (Non-flammable, KB > 40)
Comparator Or BaselinePure trans-1,2-dichloroethylene (Highly flammable)
Quantified DifferenceComplete suppression of flash point while retaining high organic solvency (KB > 40).
ConditionsASTM D-3065 (Flame Extension) and ASTM D-56-82 (Flash Point-Tag Closed Cup)

Enables procurement of aggressive cleaning solvents for industrial environments without triggering strict hazardous-flammability storage and handling regulations.

Precision Electronics Defluxing

Formulated as an azeotrope with trans-1,2-dichloroethylene to remove solder flux from printed circuit boards (PCBs), where HFC-338mee provides rapid evaporation (due to its low boiling point) and eliminates the fire hazard of the primary solvent [1].

Polyurethane Foam Expansion

Used as a co-blowing agent alongside cyclopentane. The ~25 °C boiling point of the meso diastereomer is ideal for initiating cellular expansion at room temperature, while its inert nature mitigates the flammability of the hydrocarbon blowing agent [2].

Tunable-Volatility Carrier Solvents

Exploiting the 16 °C boiling point gap between its dl and meso diastereomers to create highly specific, single-component carrier fluids for specialized coatings, where the drying profile must be precisely controlled without using multi-component solvent mixtures [3].

XLogP3

3.3

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